Cesium iodate

Vue d'ensemble

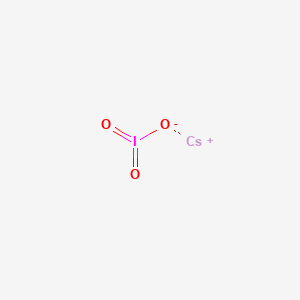

Description

Cesium iodate is an inorganic compound with the chemical formula CsIO₃. It belongs to the family of alkali metal iodates and is known for its interesting optical and piezoelectric properties. This compound is a white crystalline solid that is soluble in water and has applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cesium iodate can be synthesized through the reaction of cesium carbonate (Cs₂CO₃) with iodic acid (HIO₃). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water and crystallizing the this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cesium hydroxide (CsOH) with iodic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield. The resulting this compound is then purified through recrystallization.

Types of Reactions:

Oxidation: this compound can undergo reduction reactions where it is reduced to cesium iodide (CsI) and oxygen gas (O₂).

Reduction: In the presence of reducing agents, this compound can be reduced to cesium iodide.

Substitution: this compound can participate in substitution reactions where the iodate ion (IO₃⁻) is replaced by other anions.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents for this compound include hydrogen gas (H₂) and sodium thiosulfate (Na₂S₂O₃).

Reaction Conditions: These reactions are typically carried out in aqueous solutions at room temperature.

Major Products Formed:

Cesium Iodide (CsI): Formed as a major product in reduction reactions.

Oxygen Gas (O₂): Released during the reduction of this compound.

Applications De Recherche Scientifique

Analytical Chemistry

Cesium iodate is utilized in analytical chemistry as a reagent for the determination of iodine levels in various samples. Its ability to form stable complexes with iodine makes it a valuable compound in titrimetric analyses.

- Titration Applications : this compound can be used as a primary standard for iodine titrations. The compound's high purity and stability enhance the accuracy of iodine quantification in different matrices, including food products and environmental samples.

Radiation Protection

One of the notable applications of this compound is in the field of radiation protection. It has been studied for its potential use in mitigating the effects of radioactive cesium isotopes in contaminated individuals.

- Therapeutic Use : Research indicates that this compound can facilitate the mobilization of radioactive cesium from the body. This property is particularly relevant in medical treatments following nuclear accidents or exposure scenarios. A study highlighted that this compound could enhance the excretion of radioactive cesium when administered alongside chelating agents like Prussian blue .

Materials Science

In materials science, this compound serves as a precursor for synthesizing various functional materials, particularly in the development of advanced electronic devices.

- Photovoltaic Applications : this compound is being explored for its potential use in creating perovskite solar cells. Its ionic properties contribute to the formation of efficient light-absorbing layers, which are crucial for enhancing solar cell performance .

- Thermoelectric Materials : Recent studies have indicated that compounds derived from this compound exhibit unique thermoelectric properties that could be harnessed for energy conversion applications. The manipulation of this compound's crystalline structure allows researchers to optimize its thermal and electrical conductivity, paving the way for innovative cooling solutions .

Environmental Studies

This compound has also found applications in environmental monitoring and remediation efforts.

- Pollution Control : The compound can be utilized to track iodine levels in water bodies, serving as an indicator of pollution levels and environmental health. Its stability and solubility make it suitable for use in various aquatic environments.

- Remediation Strategies : this compound's properties allow it to interact with other pollutants, potentially aiding in their removal from contaminated sites. Research into its application as a remediation agent is ongoing, focusing on its effectiveness against heavy metal contamination .

Case Study 1: Iodine Determination in Food Products

A study conducted on the determination of iodine levels in dairy products utilized this compound as a standard reagent. The results demonstrated a high correlation between the iodine content measured using this compound and traditional methods, confirming its reliability as an analytical tool.

Case Study 2: Radioactive Contamination Treatment

Following a nuclear incident, a clinical trial was conducted using this compound alongside Prussian blue to treat affected individuals. The trial showed significant improvements in the elimination rates of radioactive cesium from patients' bodies, highlighting this compound's therapeutic potential .

Mécanisme D'action

The mechanism by which cesium iodate exerts its effects is primarily through its ability to undergo redox reactions. The iodate ion (IO₃⁻) can act as an oxidizing agent, accepting electrons from other species and being reduced to iodide (I⁻). This redox behavior is utilized in various chemical processes and applications.

Comparaison Avec Des Composés Similaires

Cesium Iodide (CsI): Unlike cesium iodate, cesium iodide is primarily used in radiation detection and imaging due to its high density and effective atomic number.

Potassium Iodate (KIO₃): Similar to this compound, potassium iodate is used as an oxidizing agent and in iodometry.

Sodium Iodate (NaIO₃): Used in similar applications as this compound but with different solubility and reactivity properties.

Uniqueness of this compound: this compound is unique due to its combination of optical, piezoelectric, and redox properties. Its ability to function in various scientific and industrial applications makes it a versatile compound.

Activité Biologique

Cesium iodate (CsIO₃) is an inorganic compound that has garnered research interest due to its potential biological activities and applications in various fields, including medicine and environmental science. This article explores the biological effects of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound is a white crystalline solid soluble in water. Its chemical structure consists of cesium ions (Cs⁺) and iodate ions (IO₃⁻), which contribute to its unique properties. The compound is known for its stability and ability to release iodine, which has significant biological implications.

Mechanisms of Biological Activity

- Antioxidant Properties : Research indicates that this compound can influence oxidative stress markers in biological systems. For instance, studies have shown that exposure to cesium compounds can alter the activity of antioxidative enzymes like superoxide dismutase (SOD) and catalase (CAT) in plants, suggesting a potential role in mitigating oxidative damage .

- Reactive Oxygen Species (ROS) Production : The presence of this compound has been linked to increased production of reactive oxygen species in various organisms. This is particularly evident in studies involving moss species where cesium exposure led to elevated levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), indicating lipid peroxidation .

- Cellular Effects : In vitro studies have demonstrated that this compound can affect cell viability and proliferation. For example, it has been used in radiographic technologies due to its ability to enhance imaging while minimizing radiation exposure . This property underscores its potential utility in medical diagnostics.

1. Physiological Effects on Moss

A study investigating the physiological traits of Aulacomnium undulatum exposed to cesium acetate revealed significant changes in enzyme activities related to oxidative stress. The SOD activity decreased by approximately 54.8% compared to control groups, while MDA levels increased by 29.6%, indicating enhanced lipid peroxidation due to oxidative stress from cesium exposure .

2. Radiographic Applications

In clinical evaluations, a digital flat-panel X-ray system utilizing cesium iodide demonstrated comparable diagnostic results to conventional methods while allowing for significant dose reductions—up to 75% in some cases. This application highlights the compound's effectiveness in medical imaging without compromising diagnostic quality .

Research Findings

Recent studies have focused on the broader implications of this compound in environmental and health sciences:

- Toxicological Profile : The CDC has outlined the toxicological properties of iodine compounds, including this compound, emphasizing their potential immunological and neurological effects . These findings are crucial for understanding safe exposure levels and mitigating risks associated with cesium compounds.

- Nanotechnology Applications : Research into nanostructured forms of this compound suggests potential applications in drug delivery systems and as contrast agents in imaging technologies due to their unique optical properties .

Summary Table: Biological Effects of this compound

Propriétés

IUPAC Name |

cesium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYJFOVYMWNAAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsIO3 | |

| Record name | caesium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928666 | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.808 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-81-4 | |

| Record name | Iodic acid (HIO3), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.